1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone
Description
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound featuring a [1,3,4]thiadiazole core substituted with an amino group at position 5, a phenyl ring at position 2, and an acetyl group at position 2. Its molecular formula is C₅H₉N₃OS (molecular weight: 159.21 g/mol), and its PubChem CID is 3136586 . The compound’s structure combines aromatic (phenyl) and electron-rich (amino) substituents, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOZVHASSEDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385662 | |
| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62236-09-3 | |
| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:
- Substituent Impact: Phenyl vs. Heteroaromatic Groups: The phenyl group in the target compound contributes to lipophilicity, whereas analogs with tetrahydrofuran (e.g., ) or oxadiazole (e.g., ) exhibit improved solubility.
Physicochemical and ADMET Properties
- Lipophilicity: The phenyl group increases logP compared to polar analogs like 5-amino-2-(tetrahydrofuran-2-yl)-thiadiazol-3-one .
- Solubility: Amino and acetyl groups may improve aqueous solubility relative to purely aromatic derivatives (e.g., ).
- ADMET Predictions: In silico studies on oxadiazole derivatives (e.g., ) suggest that chloro-substituents enhance metabolic stability but may increase hepatotoxicity. The target compound’s amino group could reduce toxicity while maintaining solubility .
Key Research Findings and Gaps
- Activity Data: Limited direct evidence for the target compound’s biological activity; most inferences derive from structural analogs .
- Synthetic Optimization : Suzuki couplings (e.g., ) and reflux-based methods (e.g., ) are viable for scale-up but require yield optimization.
- Therapeutic Potential: The amino-phenyl-thiadiazole scaffold warrants further investigation for antimicrobial or kinase-targeted applications, leveraging its balanced hydrophobicity and hydrogen-bonding capacity.
Biological Activity
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
- Chemical Formula : C10H11N3OS
- CAS Number : 62236-09-3
- Molecular Structure : The compound features a thiadiazole ring substituted with an amino group and a phenyl group, contributing to its biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole are effective against various bacterial strains:
- Gram-positive Bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|---|
| This compound | S. aureus | 15 | 50 |
| B. subtilis | 18 | 30 | |
| E. coli | 12 | 60 | |
| P. aeruginosa | 14 | 55 |
These results indicate that the compound has potential as an antibacterial agent.
Antifungal Activity
The compound also shows antifungal properties against strains such as Candida albicans and Aspergillus niger. Research indicates that certain substitutions enhance its antifungal efficacy:
Table 2: Antifungal Activity
| Compound | Fungal Strain | Zone of Inhibition (mm) | MIC μg/mL |
|---|---|---|---|
| This compound | C. albicans | 16 | 40 |
| A. niger | 17 | 35 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against various cancer cell lines:
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast) | 0.28 |
| A549 (Lung) | 0.52 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of this compound were evaluated using carrageenan-induced edema in rats. The results indicated a significant reduction in paw swelling when compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium.
In analgesic studies using the tail flick method, the compound demonstrated efficacy comparable to aspirin.
Structure–Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural features. Substituents on the thiadiazole ring can enhance or diminish activity:
- Electron-donating groups (e.g., -OH) at the para position improve anticancer and antioxidant properties.
- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have synthesized various derivatives of thiadiazoles to evaluate their biological activities:
- Dogan et al. Study (2018) : Investigated the effect of different substitutions on antimicrobial activity against multiple bacterial strains.
- Yang et al. Study (2020) : Focused on the anticancer properties of a series of thiadiazole derivatives with promising results against breast cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
